In Vitro Antibacterial Activity Against E. coli Compared to Structural Analog
Vendor-reported screening data indicate that 2-(2,4-dichlorophenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide exhibits an IC50 of 25 µM against Escherichia coli, attributed to a membrane disruption mechanism . In comparison, the des-methyl, pyrrolidinylcarbonyl regioisomer 2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide (same molecular formula C19H18Cl2N2O3) shows no comparable antibacterial activity reported in the same vendor database, suggesting that the 3-methyl-4-(2-oxopyrrolidin-1-yl) substitution on the aniline ring is a critical determinant of Gram-negative antibacterial potency . CAUTION: These are single-source, vendor-reported values that have not been independently verified in peer-reviewed literature.
| Evidence Dimension | Antibacterial IC50 against E. coli |
|---|---|
| Target Compound Data | IC50 = 25 µM (membrane disruption) |
| Comparator Or Baseline | 2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide: no antibacterial activity reported |
| Quantified Difference | Not calculable (absence of data for comparator) |
| Conditions | In vitro bacterial growth inhibition assay (vendor-reported; organism strain and protocol details not specified) |
Why This Matters
For researchers screening antibacterial candidates, the presence of the 3-methyl-4-(2-oxopyrrolidin-1-yl) moiety may confer Gram-negative activity absent in regioisomeric analogs; however, independent confirmatory testing is essential before procurement decisions.
